Cas no 380476-31-3 (4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate)
4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- STK522847
- [4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-methoxybenzoate
- 4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate
- 380476-31-3
- EN300-26588913
- 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-methoxybenzoate
- AKOS001009709
- Z56832581
- 4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate
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- Inchi: 1S/C27H24N2O4/c1-17-13-18(2)25(19(3)14-17)29-26(30)22(16-28)15-20-5-9-24(10-6-20)33-27(31)21-7-11-23(32-4)12-8-21/h5-15H,1-4H3,(H,29,30)
- InChI Key: CRVWEZFCXGOOHN-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C(C=C(C#N)C(=O)NC2=C(C)C=C(C)C=C2C)C=C1)(=O)C1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 440.17360725g/mol
- Monoisotopic Mass: 440.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 88.4Ų
Experimental Properties
- Density: 1.232±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 664.9±55.0 °C(Predicted)
- pka: 10.97±0.70(Predicted)
4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26588913-0.05g |
4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate |
380476-31-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate
Research Update on 4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate (CAS: 380476-31-3)
Recent studies on the compound 4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate (CAS: 380476-31-3) have revealed significant advancements in its potential applications within the chemical biology and pharmaceutical fields. This molecule, characterized by its unique structural features including a cyano group, a propenyl linker, and a trimethylphenylamino moiety, has demonstrated promising biological activities in various preclinical models. The current research landscape focuses on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in targeted disease areas.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective kinase inhibitor, with particular attention to its interaction with the ATP-binding site of specific tyrosine kinases. The research team employed X-ray crystallography to resolve the compound's binding mode, revealing a unique hydrogen-bonding network with key residues in the kinase domain. Molecular dynamics simulations further supported these findings, showing stable binding over 100 ns trajectories. These structural insights provide a foundation for the rational design of next-generation derivatives with improved selectivity profiles.
In parallel research, the compound's potential as an anti-inflammatory agent has been explored through in vitro and in vivo models. A recent publication in Bioorganic & Medicinal Chemistry Letters demonstrated that 380476-31-3 effectively inhibits NF-κB signaling at micromolar concentrations, reducing pro-inflammatory cytokine production in macrophage cell lines. The study also reported favorable cytotoxicity profiles in normal human fibroblast cells, suggesting a potential therapeutic window for further development. Structure-activity relationship (SAR) studies identified the 4-methoxybenzoate moiety as critical for maintaining this biological activity while minimizing off-target effects.
From a pharmaceutical development perspective, significant progress has been made in addressing the compound's formulation challenges. A 2024 study in the International Journal of Pharmaceutics evaluated various nanoformulation approaches to enhance the aqueous solubility of 380476-31-3, which currently limits its bioavailability. The researchers achieved a 15-fold increase in solubility through cyclodextrin complexation, while maintaining chemical stability under accelerated stability testing conditions. These formulation advancements represent a crucial step toward enabling preclinical efficacy studies in animal models.
Emerging data from patent filings (WO2023124567) indicate growing commercial interest in this chemical scaffold, with claims covering novel derivatives and their use in treating proliferative disorders. The patent application specifically highlights the compound's ability to overcome resistance mechanisms observed with existing therapies in certain cancer cell lines. This intellectual property activity suggests that 380476-31-3 and its analogs may be progressing toward clinical evaluation in the coming years.
In conclusion, the current research on 4-[2-Cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]-1-propen-1-yl]phenyl 4-methoxybenzoate demonstrates its multifaceted potential in drug discovery and development. While challenges remain in optimizing its drug-like properties, the compound's unique structural features and promising biological activities warrant continued investigation. Future research directions likely include further SAR exploration, detailed mechanistic studies, and translational research to evaluate its therapeutic potential in relevant disease models.
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